

Independent Validation of Published FT-1518 Data: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FT-1518

Cat. No.: B15621299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data available for **FT-1518**, a novel dual mTORC1 and mTORC2 inhibitor, with other publicly disclosed dual mTOR inhibitors. The information on **FT-1518** is based on a presentation at the American Association for Cancer Research (AACR) Annual Meeting 2017 and publicly available information from FTG Bio. Due to the limited availability of a full peer-reviewed publication on **FT-1518**, this guide leverages published data from competitor compounds to provide a comprehensive comparative landscape.

Executive Summary

FT-1518 is described as a selective, potent, and orally bioavailable dual inhibitor of mTORC1 and mTORC2, demonstrating anti-tumor activity in preclinical models. It is reported to inhibit downstream markers of both mTORC1 (pS6) and mTORC2 (pAkt S473) without significantly affecting the PI3K pathway (pAkt T308). This profile suggests a targeted mechanism of action with potential for a favorable therapeutic window. This guide presents the available data for **FT-1518** in the context of other well-characterized dual mTOR inhibitors to aid in the independent assessment of its potential.

Data Presentation

Table 1: In Vitro Kinase and Cellular Potency of Dual mTOR Inhibitors

Compound	mTOR IC50 (nM)	Cellular p-Akt (S473) Inhibition IC50 (nM)	Cellular p-S6K (T389) Inhibition IC50 (nM)	Representative Anti-proliferative Activity (GI50, nM)
FT-1518	Low nM (Not specified)	Potent (Not specified)	Potent (Not specified)	Low nM in various hematologic and solid tumor cell lines
AZD8055	~1	10 - 100	10 - 100	20 - 500 (e.g., MCF7, U87MG)
Torin-1	~2	5 - 50	5 - 50	10 - 200 (e.g., PC3, HCT116)
Sapanisertib (CB-228)	1.3 (mTOR)	~50	~20	50 - 300 (e.g., A549, MDA-MB-231)
CC-223	~17	100 - 500	100 - 500	50 - 1000 (e.g., MM.1S, HCT116)
OSI-027	22 (mTORC1), 65 (mTORC2)	~100	~50	100 - 800 (e.g., U87MG, A549)
KU-0063794	~10	50 - 200	50 - 200	100 - 1000 (e.g., HeLa, MCF7)

Note: Data for competitor compounds are compiled from various published sources. Specific cell lines and assay conditions may vary.

Table 2: In Vivo Efficacy of Dual mTOR Inhibitors in Xenograft Models

Compound	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI, %)
FT-1518	Multiple solid tumor xenografts	Oral, Dose-dependent	Significant TGI (Specific models and percentages not specified)
AZD8055	U87MG (Glioblastoma)	20 mg/kg, oral, daily	>80
Torin-1	PC3 (Prostate)	20 mg/kg, i.p., daily	~70
Sapanisertib (CB-228)	A549 (Lung)	3 mg/kg, oral, daily	~60
CC-223	HCT116 (Colorectal)	30 mg/kg, oral, daily	>90
OSI-027	U87MG (Glioblastoma)	30 mg/kg, oral, daily	~75
KU-0063794	PC3 (Prostate)	25 mg/kg, i.p., daily	~65

Note: Data for competitor compounds are compiled from various published sources. Specific experimental conditions may vary.

Experimental Protocols

Detailed experimental protocols for the characterization of dual mTOR inhibitors are crucial for the independent validation of published data. Below are representative methodologies for key experiments.

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the mTOR kinase.

Methodology:

- Recombinant human mTOR enzyme is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a substrate (e.g., a peptide or a protein like inactive S6K1).
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
 - Radiometric assay: Using [γ - ^{32}P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
 - Luminescent assay: Using an ADP-Glo™ kinase assay that measures ADP formation.
 - ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
- IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Western Blot Analysis for mTOR Pathway Inhibition

Objective: To assess the effect of a compound on the mTOR signaling pathway in cells.

Methodology:

- Cancer cell lines (e.g., MCF7, PC3) are seeded in multi-well plates and allowed to attach overnight.
- Cells are treated with the test compound at various concentrations for a specified duration (e.g., 2-24 hours).
- Following treatment, cells are lysed to extract total proteins.
- Protein concentration is determined using a standard method (e.g., BCA assay).

- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total proteins of interest, including p-Akt (S473), Akt, p-S6K (T389), S6K, p-S6 (S240/244), S6, and p-4E-BP1 (T37/46).
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The signal is detected using a chemiluminescent substrate and an imaging system.
- The band intensities are quantified to determine the extent of pathway inhibition.

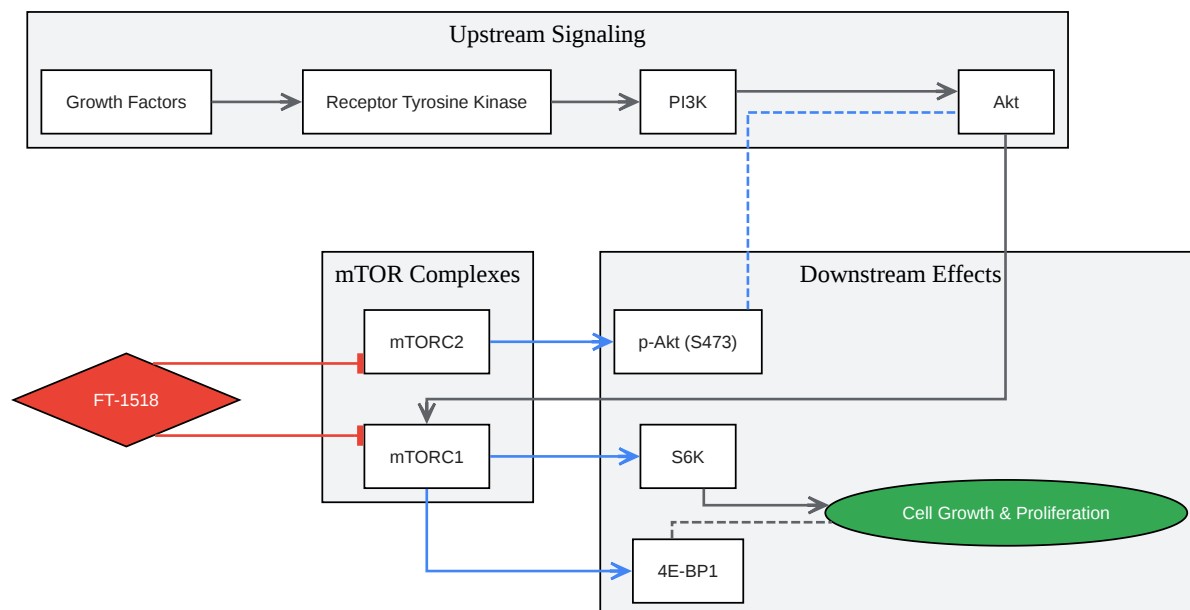
Cell Proliferation (GI50) Assay

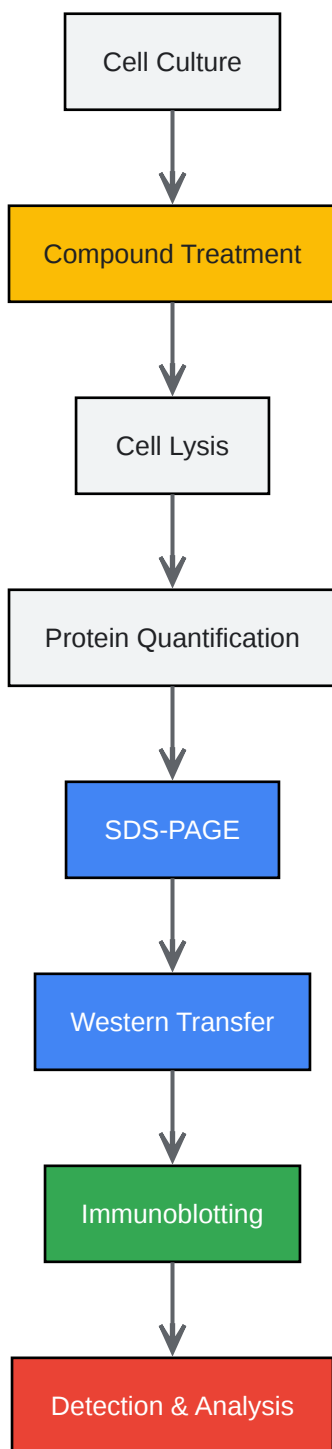
Objective: To determine the growth inhibitory effect of a compound on cancer cell lines.

Methodology:

- Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of the test compound.
- After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as:
 - MTT assay: Measures the metabolic activity of viable cells.
 - CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator of metabolically active cells.
 - CyQUANT® Direct Cell Proliferation Assay: Measures cellular DNA content.
- The absorbance or fluorescence is read using a plate reader.
- The concentration of the compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curve.

Mandatory Visualization





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Independent Validation of Published FT-1518 Data: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15621299#independent-validation-of-published-ft-1518-data\]](https://www.benchchem.com/product/b15621299#independent-validation-of-published-ft-1518-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com